

# A Comprehensive Technical Guide to 2-Bromo-4-hydroxybenzonitrile for Advanced Research

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## Compound of Interest

Compound Name: **2-Bromo-4-hydroxybenzonitrile**

Cat. No.: **B1282162**

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This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals working with **2-Bromo-4-hydroxybenzonitrile**. It moves beyond basic data to provide a holistic understanding of the compound's properties, synthesis, characterization, and applications, with a focus on the causal reasoning behind experimental methodologies.

## Core Physicochemical Properties and Structure

**2-Bromo-4-hydroxybenzonitrile** is a substituted aromatic compound that serves as a valuable and versatile intermediate in organic synthesis. Its bifunctional nature, featuring a nucleophilic hydroxyl group and an electrophilic nitrile group, combined with the steric and electronic influence of the bromine atom, makes it a strategic building block for complex molecular architectures.

The fundamental properties of this compound are summarized below, providing the foundational data required for experimental design.

Property	Value	Source
Molecular Weight	198.02 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrNO	<a href="#">[1]</a> <a href="#">[3]</a>
CAS Number	82380-17-4	<a href="#">[1]</a>
Physical Form	White solid	<a href="#">[4]</a>
IUPAC Name	2-bromo-4-hydroxybenzonitrile	<a href="#">[1]</a>
Storage	Sealed in dry, room temperature conditions	

## Molecular Structure

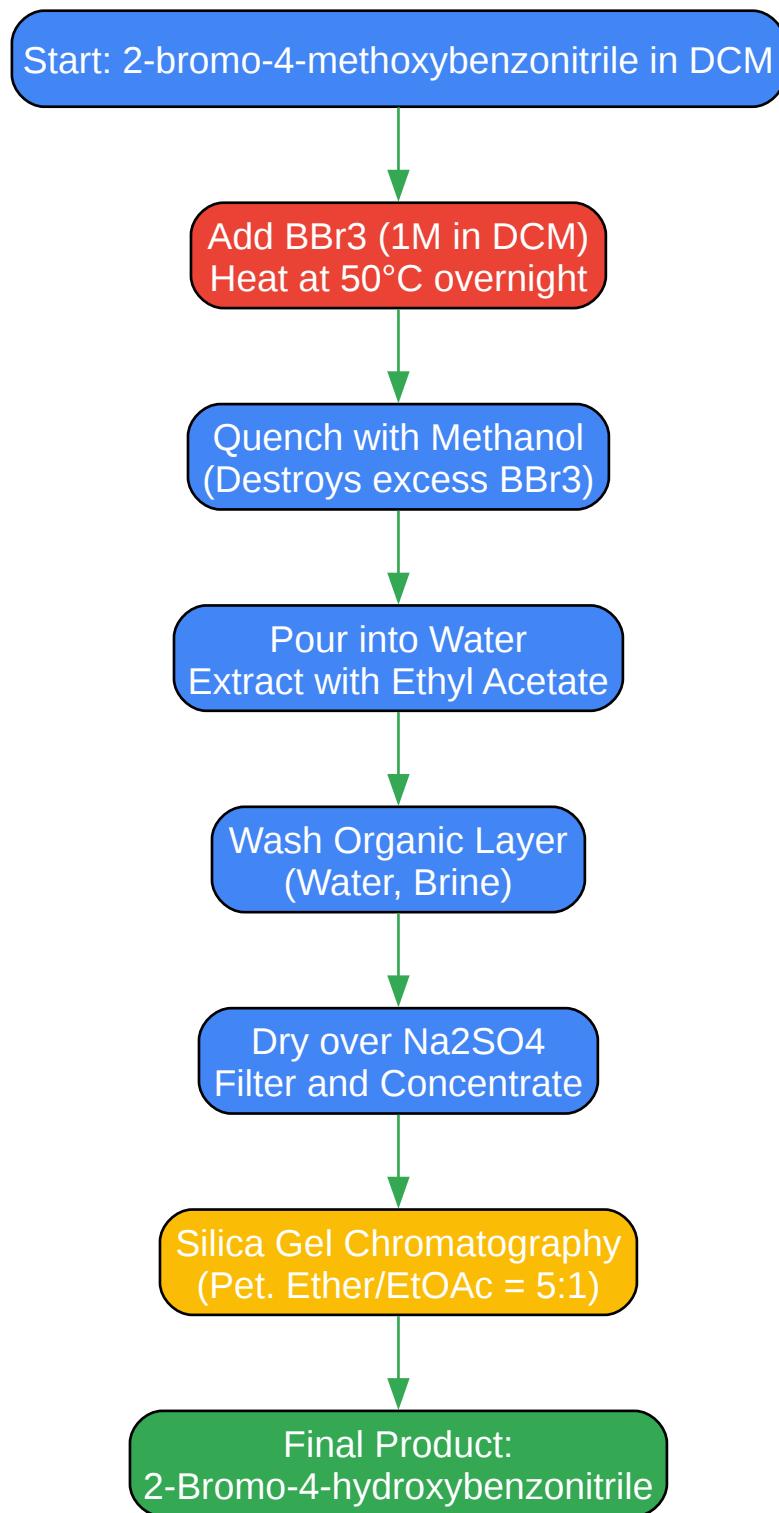
The structural arrangement of functional groups is key to the reactivity of **2-Bromo-4-hydroxybenzonitrile**. The hydroxyl and nitrile groups are positioned para to each other, while the bromine atom is ortho to the nitrile and meta to the hydroxyl group. This specific orientation governs the molecule's electronic properties and dictates its role in synthetic transformations.

Caption: 2D structure of **2-Bromo-4-hydroxybenzonitrile**.

## Synthesis and Purification Protocol

A common and effective method for synthesizing **2-Bromo-4-hydroxybenzonitrile** is through the demethylation of its methoxy precursor, 2-bromo-4-methoxybenzonitrile.[\[4\]](#) This procedure leverages a strong Lewis acid to achieve selective ether cleavage.

## Experimental Workflow: Demethylation

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Caption: Workflow for synthesis and purification.

## Step-by-Step Methodology

- Reaction Setup: Dissolve 2-bromo-4-methoxybenzonitrile (1.0 g, 4.7 mmol) in dichloromethane (DCM, 15 mL) in a suitable reaction vessel.
  - Causality: DCM is chosen as the solvent due to its inertness under strong Lewis acidic conditions and its ability to dissolve the starting material.
- Reagent Addition: Add boron tribromide ( $\text{BBr}_3$ ), as a 1 M solution in DCM (14.2 mL, 14.2 mmol), to the solution.<sup>[4]</sup>
  - Causality:  $\text{BBr}_3$  is a powerful Lewis acid highly effective for cleaving aryl methyl ethers. The excess (3 equivalents) ensures the reaction goes to completion.
- Reaction Conditions: Heat the mixture at 50°C overnight.<sup>[4]</sup>
  - Causality: Gentle heating provides the necessary activation energy for the ether cleavage to proceed at a reasonable rate without significant side product formation.
- Quenching: Carefully quench the reaction by adding methanol.
  - Causality: Methanol reacts exothermically with the excess  $\text{BBr}_3$ , converting it to trimethyl borate and HBr, which are more easily removed during the workup phase.
- Aqueous Workup: Pour the quenched mixture into water and extract with ethyl acetate (200 mL). Wash the organic layer sequentially with water (200 mL) and brine (200 mL).<sup>[4]</sup>
  - Causality: The aqueous wash removes water-soluble byproducts. The brine wash helps to break any emulsions and begins the drying process by removing bulk water from the organic layer.
- Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.<sup>[4]</sup>
  - Causality: Anhydrous  $\text{Na}_2\text{SO}_4$  is a neutral drying agent that efficiently removes residual water from the ethyl acetate solution. Concentration under reduced pressure removes the volatile solvent without requiring high temperatures that could degrade the product.

- Purification: Purify the resulting residue by silica gel chromatography using a mobile phase of Petroleum Ether/Ethyl Acetate (5:1).[4]
  - Causality: Chromatography separates the desired product from any remaining starting material or non-polar byproducts. The 5:1 solvent system provides optimal polarity to allow the slightly more polar product to elute cleanly after less polar impurities. The yield for this procedure is reported to be around 75%. [4]

## Analytical Characterization

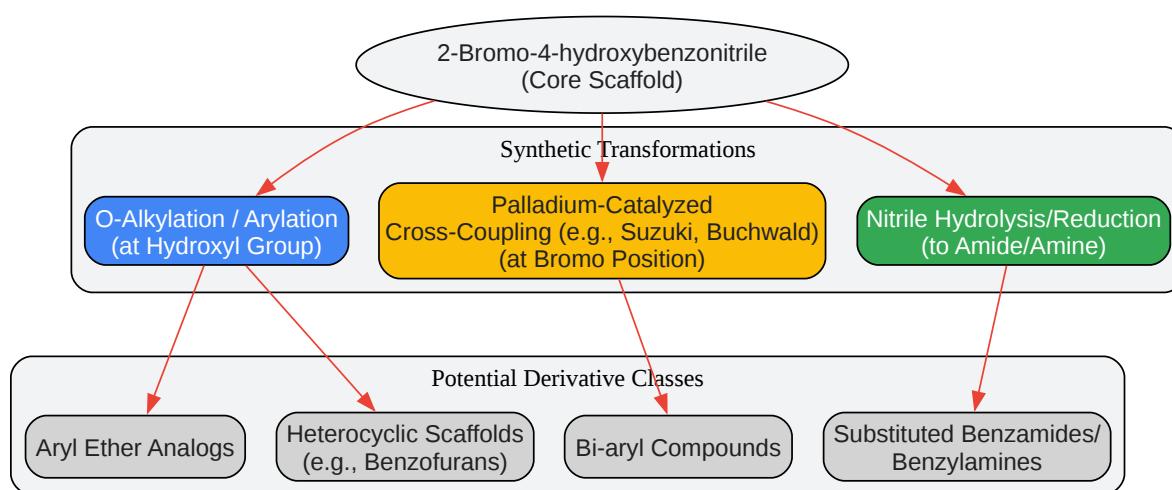
Validation of the final product's identity and purity is critical. A multi-technique approach is standard practice.

- Liquid Chromatography-Mass Spectrometry (LCMS): This is a primary technique for confirming molecular weight. The expected result is a mass peak corresponding to the protonated molecule  $[M+H]^+$ .
  - Field Data: Analysis of the synthesized product shows a mass-to-charge ratio ( $m/z$ ) of 197.9  $[M+H]^+$ , which aligns with the theoretical molecular weight of 198.02 g/mol .[4]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum should show distinct signals for the three aromatic protons, with coupling patterns dictated by their positions, and a broad singlet for the phenolic hydroxyl proton.
  - $^{13}\text{C}$  NMR: The carbon NMR spectrum will display seven unique signals, including those for the nitrile carbon, the carbon atoms bonded to the bromine and hydroxyl groups, and the remaining aromatic carbons.
- Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expect to observe characteristic absorption bands:
  - A broad peak around  $3200\text{-}3600\text{ cm}^{-1}$  for the O-H stretch of the hydroxyl group.
  - A sharp, medium-intensity peak around  $2220\text{-}2240\text{ cm}^{-1}$  for the C≡N stretch of the nitrile group.

# Applications in Drug Discovery and Development

**2-Bromo-4-hydroxybenzonitrile** is not typically an active pharmaceutical ingredient itself but rather a high-value scaffold for building more complex, biologically active molecules. Its utility stems from the ability to selectively modify its functional groups.

The structural motif of a substituted hydroxybenzonitrile is present in various areas of medicinal chemistry. For instance, the related compound 2-hydroxybenzonitrile is a precursor for synthesizing 3-aminobenzofuran derivatives, which have shown potential as acetylcholinesterase (AChE) inhibitors for conditions like Alzheimer's disease.<sup>[5]</sup> The presence of the bromine atom in **2-Bromo-4-hydroxybenzonitrile** provides an additional vector for chemical modification, allowing for the creation of novel analogs with potentially enhanced potency or altered pharmacokinetic profiles.



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Caption: Role as a versatile scaffold in synthetic chemistry.

## Safety, Handling, and Disposal

As a laboratory chemical, **2-Bromo-4-hydroxybenzonitrile** must be handled with appropriate precautions. It is classified as an irritant and is harmful upon exposure through multiple routes.

[\[1\]](#)

## GHS Hazard Information

Hazard Class	Statement Code	Description	Source
Acute Toxicity (Oral)	H302	Harmful if swallowed	<a href="#">[1]</a>
Acute Toxicity (Dermal)	H312	Harmful in contact with skin	<a href="#">[1]</a>
Skin Irritation	H315	Causes skin irritation	<a href="#">[1]</a>
Eye Irritation	H319	Causes serious eye irritation	<a href="#">[1]</a>
Acute Toxicity (Inhalation)	H332	Harmful if inhaled	<a href="#">[1]</a>

## Handling and First Aid

- Personal Protective Equipment (PPE): Always wear chemical-impermeable gloves, safety goggles or a face shield, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[\[6\]](#)[\[7\]](#)
- Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water.[\[6\]](#) If skin irritation occurs, seek medical attention.[\[7\]](#)
- Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[\[6\]](#)[\[7\]](#) Seek immediate medical attention.
- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[\[6\]](#)
- Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[\[6\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant according to local, state, and federal regulations.

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